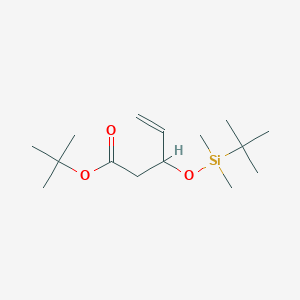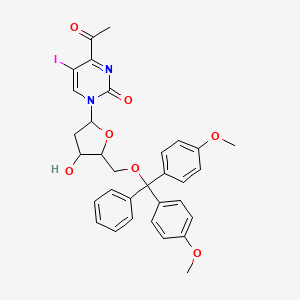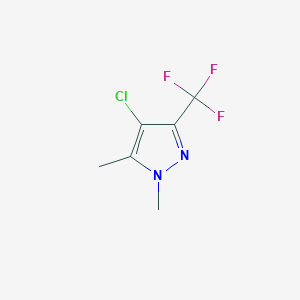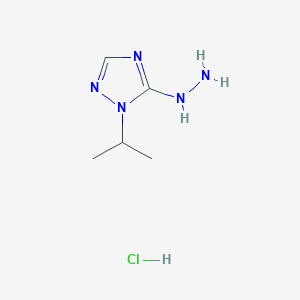![molecular formula C16H21N5O2S B12224951 4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12224951.png)
4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(thiomorpholine-4-carbonyl)morpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(thiomorpholine-4-carbonyl)morpholine is a complex heterocyclic compound that features both imidazo[4,5-b]pyridine and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(thiomorpholine-4-carbonyl)morpholine typically involves multi-step reactions starting from commercially available precursors. The key steps include:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through the cyclization of 2,3-diaminopyridine with appropriate aldehydes or ketones under acidic conditions.
Introduction of the thiomorpholine moiety: This step involves the nucleophilic substitution of a halogenated intermediate with thiomorpholine under basic conditions.
Coupling with morpholine: The final step involves the coupling of the thiomorpholine intermediate with morpholine using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(thiomorpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like thiols or amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(thiomorpholine-4-carbonyl)morpholine has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Pharmacology: It is explored for its potential as a therapeutic agent in treating various diseases, including infections and inflammatory conditions.
Industrial Applications: The compound is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(thiomorpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound inhibits enzymes such as kinases and proteases, which are involved in cell signaling and metabolism.
Receptor Binding: It binds to specific receptors on the cell surface, modulating cellular responses and signaling pathways.
Pathways Involved: The compound affects pathways such as the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth and survival.
Comparison with Similar Compounds
Similar Compounds
Imidazo[4,5-b]pyridine Derivatives: These compounds share the imidazo[4,5-b]pyridine core and exhibit similar biological activities.
Thiomorpholine Derivatives: Compounds containing the thiomorpholine moiety are known for their antimicrobial and anti-inflammatory properties.
Morpholine Derivatives: These compounds are widely used in medicinal chemistry for their pharmacological activities.
Uniqueness
4-{3-methyl-3H-imidazo[4,5-b]pyridin-2-yl}-2-(thiomorpholine-4-carbonyl)morpholine is unique due to its combination of three distinct moieties, which confer a broad range of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C16H21N5O2S |
|---|---|
Molecular Weight |
347.4 g/mol |
IUPAC Name |
[4-(3-methylimidazo[4,5-b]pyridin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
InChI |
InChI=1S/C16H21N5O2S/c1-19-14-12(3-2-4-17-14)18-16(19)21-5-8-23-13(11-21)15(22)20-6-9-24-10-7-20/h2-4,13H,5-11H2,1H3 |
InChI Key |
XPHUBVISACFJPF-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=CC=N2)N=C1N3CCOC(C3)C(=O)N4CCSCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,2,6-trimethyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B12224877.png)
![4-[(Pyridin-3-yl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12224881.png)
![N-[(3,5-difluorophenyl)methyl]-1,4-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B12224883.png)



![1-[2-(2,3-Dihydro-1-benzofuran-5-yl)ethyl]piperidine-4-carboxamide](/img/structure/B12224907.png)
![7-(3,4-dimethylphenyl)-2-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12224914.png)
![5-bromo-N-{[6-(morpholin-4-yl)pyridin-3-yl]methyl}pyrimidin-2-amine](/img/structure/B12224921.png)
![N-[(1,5-dimethylpyrazol-4-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride](/img/structure/B12224925.png)
![2-[5-(1-methyl-1H-1,2,3-triazole-4-carbonyl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-5-(trifluoromethyl)pyridine](/img/structure/B12224927.png)
![3-Fluoro-1-{2-methylpyrido[3,4-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B12224934.png)

